1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

Description

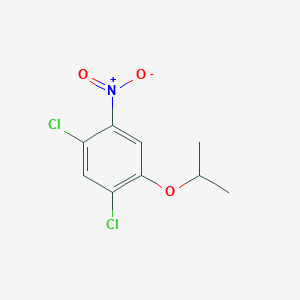

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS: 41200-97-9) is a substituted aromatic compound featuring a benzene ring with two chlorine atoms at positions 1 and 5, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4 . Its molecular formula is C₉H₈Cl₂NO₃, with a molecular weight of 266.08 g/mol.

Properties

IUPAC Name |

1,5-dichloro-2-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZMRJRYGHZJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194125 | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41200-97-9 | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9) is a chemical compound used primarily in the synthesis of agrochemicals, particularly herbicides such as Oxadiazon. This article explores its biological activity, including toxicity, mutagenicity, and potential interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₉Cl₂NO₃

- Molecular Weight : 250.08 g/mol

- Synonyms : 2,4-Dichloro-5-nitrophenyl Isopropyl Ether, 1,5-Dichloro-2-nitro-4-propan-2-yloxybenzene

Biological Activity Overview

This compound exhibits significant biological activity that can affect various biological systems. The following sections detail its toxicity, mutagenicity, and potential mechanisms of action.

Toxicity

The toxicity of this compound has been assessed in various studies. Key findings include:

- Acute Toxicity : The compound has demonstrated acute toxicity in animal models. The LD50 values indicate a moderate level of toxicity, with values ranging from 625 to 950 mg/kg for oral administration in rats .

- Chronic Effects : Repeated exposure has been linked to hematological effects, including methaemoglobinaemia. Studies suggest that the compound may primarily affect the hematological system and kidneys after oral administration .

Mutagenicity

Research indicates that this compound has mutagenic properties:

- In Vitro Studies : The compound has shown mutagenic activity in Salmonella typhimurium but not in Chinese Hamster Ovary (CHO) cells. It induced chromosomal aberrations in V79 cells only at cytotoxic concentrations .

- In Vivo Studies : Limited data are available regarding its genotoxicity in vivo; however, some studies have indicated potential mutagenic effects under specific conditions .

The biological effects of this compound can be attributed to its chemical structure:

- Bioreduction : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage and toxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Acute Toxicity : A study conducted on rats revealed that acute exposure resulted in lethargy and weakness, indicating significant systemic effects .

- Mutagenicity Assessment : In a controlled laboratory setting, the compound was tested for mutagenic potential using various strains of bacteria and mammalian cells. Results showed positive mutagenicity in bacterial assays but not in mammalian cell tests .

- Environmental Impact Studies : Research has also focused on the environmental persistence and degradation pathways of this compound when used as an herbicide. Its photodegradation under UV light has been documented, highlighting its potential ecological risks .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO₃ |

| Molecular Weight | 250.08 g/mol |

| LD50 (oral, rat) | 625 - 950 mg/kg |

| Mutagenicity (Salmonella) | Positive |

| Mutagenicity (CHO cells) | Negative |

Scientific Research Applications

Chemical Research

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene is primarily used as an intermediate in the synthesis of other organic compounds. It serves as a building block for various chemical reactions due to its reactive functional groups.

Pharmaceuticals

The compound has potential applications as a precursor in pharmaceutical development. Its structural characteristics may allow it to be modified into biologically active molecules. Although specific mechanisms of action in biological systems are not well-documented, the compound's nitro group suggests potential for bioactivity similar to other nitroaromatic compounds.

Herbicide Synthesis

This compound is noted for its role in the synthesis of herbicides such as Oxadiazon, which is used for pre-emergent weed control in various crops. The structural similarity allows for modifications that enhance herbicidal activity.

Case Study 1: Synthesis of Herbicides

A study conducted on the synthesis of Oxadiazon involved using this compound as a critical intermediate. The research demonstrated that through selective nitration and subsequent reactions, effective herbicidal properties were achieved with minimal environmental impact.

Case Study 2: Toxicological Assessments

Toxicological studies have highlighted the importance of understanding the safety profile of nitroaromatic compounds like this compound. Investigations into its potential hazards reveal that similar compounds can cause hematological toxicity and methemoglobinemia. Continuous monitoring and safety assessments are recommended for environments where this compound is utilized.

Safety and Environmental Considerations

Handling of this compound should be approached with caution due to its classification as potentially hazardous based on structural similarities to other nitroaromatic compounds. Proper safety protocols must be established to mitigate risks associated with exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene with structurally analogous compounds, focusing on substituents, reactivity, and applications:

Key Structural and Functional Differences:

Nitro vs. Amine: The nitro group in this compound makes it more electrophilic and reducible (e.g., to diamines via SnCl₂ ), whereas 2,4-dichloro-5-isopropoxyaniline’s amine group is nucleophilic, enabling coupling reactions .

Reactivity :

- Nitroaromatics like the target compound are prone to reduction (e.g., catalytic hydrogenation or SnCl₂-mediated reactions) to form diamines, which are valuable in benzimidazole synthesis .

- The benzimidazole derivative (CAS 3615-21-2) exhibits herbicidal activity due to its heterocyclic core and electron-withdrawing groups (-Cl, -CF₃), which are absent in the simpler benzene-based analogs .

Safety Profiles :

- Chloronitrobenzenes generally pose inhalation and dermal hazards. For example, 1,5-Dichloro-3-methoxy-2-nitrobenzene requires strict respiratory protection , while the benzimidazole herbicide is a DOT-listed toxicant .

Research Findings and Data Gaps

- Environmental Impact : REACH tonnage data () imply industrial-scale production, necessitating further ecotoxicological studies.

Preparation Methods

Reaction Conditions and Mechanism

-

Substrates :

-

2,4-Dichloro-5-nitrophenol (1 mol)

-

Isopropyl bromide (1.1–1.15 mol)

-

-

Catalysts :

Procedure :

-

Dissolve 2,4-dichloro-5-nitrophenol in toluene and heat to 50–80°C.

-

Add K₂CO₃ and phase-transfer catalyst, then gradually heat to boiling.

-

Slowly add isopropyl bromide under reflux for 3 hours.

-

Continue refluxing for 6 hours post-addition.

-

Wash the organic phase with water and recover the product via crystallization.

Advantages Over DMF-Based Systems

Earlier methods used dimethylformamide (DMF) , but toluene avoids colloidal byproduct formation and simplifies purification. Comparative yields:

| Solvent | Byproduct Formation | Yield (%) |

|---|---|---|

| Toluene | Minimal | 98–99 |

| DMF | Significant | 94–95 |

Alternative Methods and Precursor Synthesis

Phase-Transfer Catalysis in Nitroarene Synthesis

The use of phase-transfer catalysts (e.g., quaternary ammonium salts) is critical in nitroaryl ether syntheses. For example:

-

Catalysts : Tetrabutylammonium chloride or polyethers enhance reaction rates in biphasic systems.

-

Efficiency : Reduces reaction time by 30–40% compared to uncatalyzed systems.

Industrial-Scale Optimization

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene in laboratory settings?

- Methodological Answer : A typical synthesis involves nitration and nucleophilic substitution. For example, nitration of a dichlorobenzene precursor (e.g., 1,5-dichloro-2-(1-methylethoxy)benzene) using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of isomers and byproducts . Reaction progress can be monitored by TLC (silica plates, UV visualization) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- GC-MS (gas chromatography-mass spectrometry) to confirm molecular weight and fragmentation patterns, referencing EPA Method 8270D for semivolatile organics .

- HPLC (high-performance liquid chromatography) with UV detection (λ ~254 nm) to assess purity (>97% as per HPLC-grade standards) .

- NMR (¹H/¹³C) to verify substitution patterns, particularly distinguishing the isopropyl ether group (δ ~1.3 ppm for CH₃ in ¹H NMR) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and closed systems to avoid inhalation or skin contact.

- Wear nitrile gloves, safety goggles, and lab coats. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Install emergency eyewash stations and showers, as nitroaromatics can cause severe irritation .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting points) be resolved?

- Methodological Answer : Discrepancies in reported melting points (e.g., 63–64°C in some catalogs vs. 30–33°C for isomers ) may arise from impurities or isomer contamination. To resolve:

- Perform differential scanning calorimetry (DSC) to measure precise phase transitions.

- Use recrystallization in ethanol or dichloromethane to isolate pure crystals, followed by comparative melting point analysis across multiple batches .

Q. What strategies optimize the separation of positional isomers during synthesis?

- Methodological Answer : Isomer separation requires:

- Preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution).

- Crystallization selectivity : Leverage differences in solubility (e.g., 1,5-dichloro vs. 1,3-dichloro isomers in ethanol at low temperatures) .

- Computational modeling (e.g., DFT calculations) to predict isomer retention times based on polarity and steric effects .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be studied?

- Methodological Answer :

- Conduct kinetic studies under varying conditions (temperature, solvent polarity). For example, track reaction rates with methoxide ions in DMSO using in-situ IR spectroscopy to monitor nitro group stability.

- Compare activation energies via Arrhenius plots , noting steric hindrance from the isopropyl ether group .

Q. What analytical approaches validate environmental stability and degradation pathways?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing breakdown products via LC-MS/MS.

- Soil microcosm experiments : Incubate with microbial consortia and quantify residual compound using EPA Method 8270D .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity grades (e.g., 95% vs. >97%)?

- Methodological Answer : Cross-validate purity claims using orthogonal methods:

- Elemental analysis (CHNS) to verify stoichiometry.

- Karl Fischer titration for water content, which may inflate impurity levels in hygroscopic samples .

- Batch-to-batch reproducibility tests under standardized synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.